molecular formula C19H19N5O2S B2492011 N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 899965-21-0

N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B2492011
CAS-Nummer: 899965-21-0
Molekulargewicht: 381.45
InChI-Schlüssel: FBLWISYPTXYILE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazole-thioacetamide scaffold with a 3-acetylphenyl and 3-methylphenyl substitution. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate diverse bioactivities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation .

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-5-3-7-15(9-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-4-6-14(10-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLWISYPTXYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 381.45 g/mol

This compound features a triazole ring, which is known for its diverse biological properties.

Research indicates that compounds containing triazole moieties often exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways associated with growth and survival.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. This is evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cell lines, indicating a significant rise in apoptotic cells compared to controls .
  • Antibacterial Activity : The compound also exhibits antibacterial properties, potentially interfering with bacterial growth by targeting specific metabolic pathways .

Anticancer Activity

A notable study evaluated the anticancer efficacy of the compound against various cancer cell lines. Key findings include:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and others.
  • Mechanism : The compound was shown to induce apoptosis and autophagy, leading to significant reductions in tumor growth in vivo models.
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.18Apoptosis induction
A3750.22Autophagy and apoptosis

Enzyme Inhibition

The compound has been tested for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA II:

EnzymeIC50 (nM)Selectivity
CA IX10.93 - 25.06High selectivity over CA II
CA II1.55 - 3.92Lower selectivity

Case Studies

  • In Vivo Studies : In a xenograft model using A375 cells, treatment with the compound resulted in a significant decrease in tumor volume compared to untreated controls.
  • Mechanistic Studies : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, specifically caspase-3 and caspase-9.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares substituents and biological activities of structurally related triazole-thioacetamide derivatives:

Compound Name / ID R1 (Triazole Substitution) R2 (Acetamide Substitution) Biological Activity Key Findings Reference
Target Compound 3-Methylphenyl 3-Acetylphenyl Not reported (Inferred: Broad-spectrum) Structural similarity suggests potential antimicrobial/anti-inflammatory activity
VUAA-1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 3-Pyridinyl, 4-ethyl 4-Ethylphenyl Orco agonist (Insect olfactory) Activates heteromeric insect odorant receptors
OLC-15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 2-Pyridinyl, 4-ethyl 4-Butylphenyl Orco antagonist Blocks insect odorant receptors
N-(4-Acetamidophenyl)-2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chlorophenyl 4-Acetamidophenyl Antimicrobial MIC: 12.5 µg/mL against S. aureus
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide) 2-Hydroxyphenyl 4-Ethoxyphenyl Reverse transcriptase inhibition KI: 0.8 nM (Superior to Nevirapine)

Key Structural-Activity Relationships (SAR)

  • Triazole Substitutions :
    • Electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance antimicrobial activity by improving target binding.
    • Pyridinyl groups (e.g., VUAA-1 ) are critical for Orco receptor modulation.
  • Acetamide Substitutions :
    • Bulky aryl groups (e.g., dibenzofuranyl in ) may reduce solubility but improve target specificity.
    • Polar groups (e.g., acetamido in ) enhance hydrogen bonding with enzymes or receptors.

Pharmacological Profiles

  • Antimicrobial Activity: Compounds with 4-amino-triazole and halogenated aryl groups (e.g., ) show MIC values <25 µg/mL against Gram-positive bacteria.
  • Anti-inflammatory Activity : Derivatives with methoxy or ethoxy substituents (e.g., ) exhibit 60–80% inhibition of protein denaturation at 10 mg/kg.
  • Neuromodulatory Activity: Orco agonists (VUAA-1) and antagonists (OLC-15) demonstrate nanomolar efficacy in insect models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.